hCA IX-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human Carbonic Anhydrase IX Inhibitor 2 (hCA IX-IN-2) is a selective inhibitor of the enzyme human carbonic anhydrase IX. This enzyme is a member of the carbonic anhydrase family, which plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. Human carbonic anhydrase IX is overexpressed in hypoxic tumors and is considered a valuable target for cancer therapy due to its role in maintaining pH balance in the tumor microenvironment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the preparation of a sulfonamide derivative, which is then coupled with a suitable aromatic or heteroaromatic scaffold. The reaction conditions often include the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction parameters and can lead to more efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Human Carbonic Anhydrase IX Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydride and potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Applications De Recherche Scientifique
Human Carbonic Anhydrase IX Inhibitor 2 has a wide range of scientific research applications:
Mécanisme D'action
Human Carbonic Anhydrase IX Inhibitor 2 exerts its effects by binding to the active site of human carbonic anhydrase IX, where it interacts with the zinc ion and key amino acid residues. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of human carbonic anhydrase IX disrupts the pH balance in the tumor microenvironment, leading to reduced tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A non-selective carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
Methazolamide: Another non-selective inhibitor with similar applications as acetazolamide.
Dorzolamide: A selective inhibitor of carbonic anhydrase II, used primarily in the treatment of glaucoma.
Uniqueness of Human Carbonic Anhydrase IX Inhibitor 2
Human Carbonic Anhydrase IX Inhibitor 2 is unique due to its high selectivity for human carbonic anhydrase IX over other isoforms. This selectivity minimizes off-target effects and reduces the risk of adverse reactions associated with the inhibition of other carbonic anhydrase isoforms. Additionally, its potent inhibitory activity makes it a promising candidate for the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C23H24N2O4STe |
---|---|
Poids moléculaire |
552.1 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)tellanylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C23H24N2O4STe/c1-29-20-8-12-22(13-9-20)31-16-18-2-6-19(7-3-18)23(26)25-15-14-17-4-10-21(11-5-17)30(24,27)28/h2-13H,14-16H2,1H3,(H,25,26)(H2,24,27,28) |
Clé InChI |
GIUFEWGFCCFIQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Te]CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.